![molecular formula C28H24 B14704170 Pentacyclo[19.3.1.1~2,6~.1~9,13~.1~14,18~]octacosa-1(25),2(28),3,5,9(27),10,12,14(26),15,17,21,23-dodecaene CAS No. 24656-54-0](/img/structure/B14704170.png)
Pentacyclo[19.3.1.1~2,6~.1~9,13~.1~14,18~]octacosa-1(25),2(28),3,5,9(27),10,12,14(26),15,17,21,23-dodecaene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pentacyclo[19311~2,6~1~9,13~1~14,18~]octacosa-1(25),2(28),3,5,9(27),10,12,14(26),15,17,21,23-dodecaene is a complex organic compound characterized by its unique polycyclic structure This compound is notable for its intricate arrangement of carbon atoms, forming a highly stable and rigid framework
Preparation Methods
The synthesis of Pentacyclo[19.3.1.1~2,6~.1~9,13~.1~14,18~]octacosa-1(25),2(28),3,5,9(27),10,12,14(26),15,17,21,23-dodecaene involves multiple steps and specific reaction conditions. The synthetic routes typically include:
Cyclization Reactions: The formation of the polycyclic structure is achieved through cyclization reactions, where linear precursors undergo intramolecular bonding to form the desired rings.
Catalysts and Reagents: Various catalysts and reagents are employed to facilitate the cyclization process, including transition metal catalysts and strong acids.
Purification: The final product is purified using techniques such as chromatography to ensure the removal of any impurities.
Chemical Reactions Analysis
Pentacyclo[19.3.1.1~2,6~.1~9,13~.1~14,18~]octacosa-1(25),2(28),3,5,9(27),10,12,14(26),15,17,21,23-dodecaene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxygen-containing derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the addition of hydrogen atoms to the structure.
Substitution: The compound can undergo substitution reactions where specific hydrogen atoms are replaced by other functional groups, facilitated by reagents like halogens or alkylating agents.
The major products formed from these reactions depend on the specific conditions and reagents used, leading to a variety of derivatives with different functional groups.
Scientific Research Applications
Pentacyclo[19.3.1.1~2,6~.1~9,13~.1~14,18~]octacosa-1(25),2(28),3,5,9(27),10,12,14(26),15,17,21,23-dodecaene has several scientific research applications:
Chemistry: The compound is studied for its unique structural properties and potential as a building block for more complex molecules.
Biology: Research is being conducted to explore its interactions with biological molecules and potential use in drug delivery systems.
Medicine: The compound’s stability and rigidity make it a candidate for developing new pharmaceuticals with enhanced efficacy and stability.
Mechanism of Action
The mechanism by which Pentacyclo[19.3.1.1~2,6~.1~9,13~.1~14,18~]octacosa-1(25),2(28),3,5,9(27),10,12,14(26),15,17,21,23-dodecaene exerts its effects involves its interaction with molecular targets and pathways. The compound’s rigid structure allows it to fit into specific binding sites on target molecules, potentially inhibiting or modifying their activity. The exact molecular targets and pathways involved are still under investigation, with ongoing research aimed at elucidating these mechanisms.
Comparison with Similar Compounds
Pentacyclo[19.3.1.1~2,6~.1~9,13~.1~14,18~]octacosa-1(25),2(28),3,5,9(27),10,12,14(26),15,17,21,23-dodecaene can be compared with other similar polycyclic compounds, such as:
Pentacyclo[19.3.1.1~3,7~.1~9,13~.1~15,19~]octacosa-1(25),3(28),4,6,9(27),10,12,15(26),16,18,21,23-dodecaene: This compound has a similar polycyclic structure but differs in the arrangement and connectivity of the carbon atoms.
Pentacyclo[19.3.1.1~3,7~.1~9,13~.1~15,19~]octacosa-1(25),3(28),4,6,9(27),10,12,15(26),16,18,21,23-dodecaene-2,2,4,5-tetrol:
The uniqueness of this compound lies in its specific structural configuration, which imparts distinct chemical and physical properties compared to other similar compounds.
Properties
CAS No. |
24656-54-0 |
|---|---|
Molecular Formula |
C28H24 |
Molecular Weight |
360.5 g/mol |
IUPAC Name |
pentacyclo[19.3.1.12,6.19,13.114,18]octacosa-1(24),2,4,6(28),9(27),10,12,14,16,18(26),21(25),22-dodecaene |
InChI |
InChI=1S/C28H24/c1-5-21-13-14-22-7-3-11-27(19-22)28-12-4-8-24(20-28)16-15-23-6-2-10-26(18-23)25(9-1)17-21/h1-12,17-20H,13-16H2 |
InChI Key |
XHHULNFRTWVTER-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=CC(=CC=C2)C3=CC=CC(=C3)CCC4=CC(=CC=C4)C5=CC=CC1=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


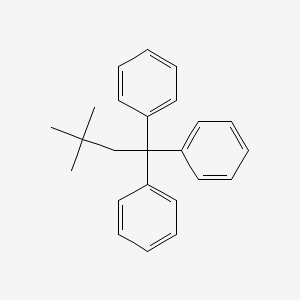
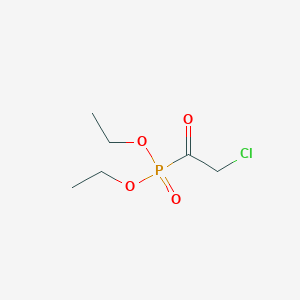
![1-[2-(5-Bromopyridin-2-yl)hydrazinylidene]naphthalen-2(1H)-one](/img/structure/B14704114.png)
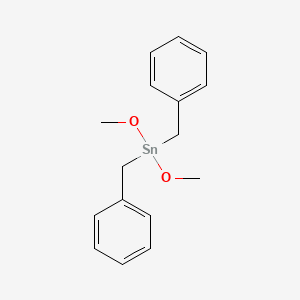
![2,3-Dihydro-1H-pyrazolo[1,2-b]phthalazine-5,10-dione](/img/structure/B14704121.png)
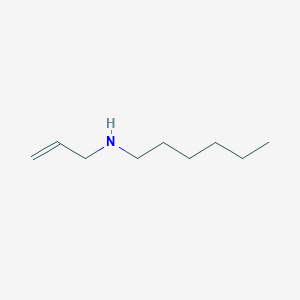
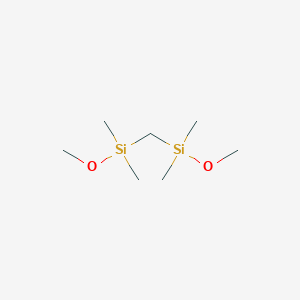
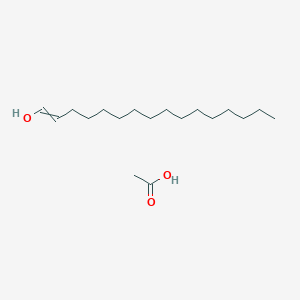
![(E)-[4-(aziridin-1-yl)-4-methylpentan-2-ylidene]hydrazine](/img/structure/B14704154.png)
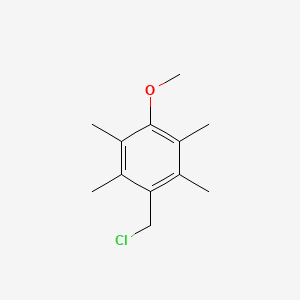
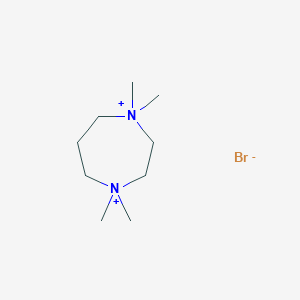
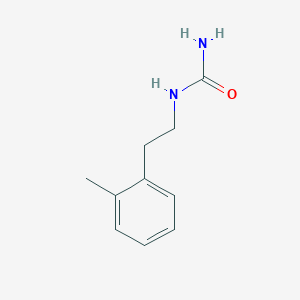
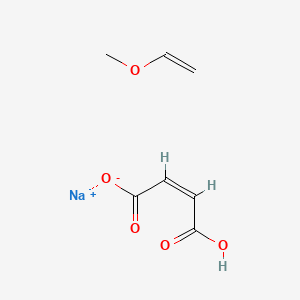
![2-[2-(9h-Fluoren-2-yl)ethyl]benzoic acid](/img/structure/B14704187.png)
